Tridihexethyl

Overview

Description

Tridihexethyl, commonly used as its chloride salt, this compound chloride, is a synthetic anticholinergic, antimuscarinic, and antispasmodic drug. It has been utilized in the treatment of acquired nystagmus and peptic ulcer disease . The compound is known for its ability to suppress spasms and reduce gastric acid secretion .

Preparation Methods

The synthesis of tridihexethyl involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropan-1-aminium with triethylamine. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Tridihexethyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tridihexethyl has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound in studying anticholinergic agents.

Biology: Investigated for its effects on muscarinic acetylcholine receptors.

Medicine: Employed in the treatment of peptic ulcer disease and acquired nystagmus.

Mechanism of Action

Tridihexethyl exerts its effects by binding to muscarinic acetylcholine receptors. It blocks all three types of muscarinic receptors, including M-1 receptors in the central nervous system and ganglia, M-2 receptors in the heart, and M-3 receptors at the parasympathetic neuroeffector junction system. This inhibition reduces the secretion of gastric acids in the stomach and suppresses spasms .

Comparison with Similar Compounds

Tridihexethyl is compared with other anticholinergic and antimuscarinic compounds such as:

Trihexyphenidyl: Used in the treatment of Parkinson’s disease.

Atropine: Employed as a pre-anesthetic to reduce salivation.

Scopolamine: Used to prevent motion sickness.

This compound is unique in its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract .

Biological Activity

Tridihexethyl, also known as this compound chloride, is a synthetic anticholinergic compound primarily used for its therapeutic effects in various medical conditions, including peptic ulcer disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound acts by blocking muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes. It predominantly inhibits:

- M-1 receptors : Found in the central nervous system (CNS) and ganglia.

- M-2 receptors : Located in the heart, affecting cardiac function.

- M-3 receptors : Present in smooth muscles and glands, influencing secretion and contraction.

By antagonizing these receptors, this compound reduces gastric acid secretion and modulates various autonomic functions, which can be beneficial in treating conditions like peptic ulcers and hypermotility disorders .

Biological Activities

This compound exhibits several biological activities:

- Anticholinergic Effects : It effectively reduces gastric acid secretion and gastrointestinal motility, making it useful in treating peptic ulcers .

- CNS Activity : Limited studies suggest potential benefits in managing conditions such as acquired nystagmus, where some patients reported improvement .

- Analgesic Properties : Research indicates that this compound may influence pain pathways through its action on mAChRs, although detailed mechanisms remain to be fully elucidated .

Inhibition of Tyrosine Phosphatase 1B

This compound has been evaluated for its ability to inhibit tyrosine phosphatase 1B (PTP1B), an important target for managing insulin sensitivity and glucose metabolism. In vitro studies demonstrated that this compound could significantly inhibit PTP1B activity, suggesting a role in enhancing insulin signaling pathways .

Glucose Uptake Modulation

Studies have shown that this compound can modify glucose uptake in cell-based assays. This effect is critical for understanding its potential implications in metabolic disorders such as diabetes .

Insulin Secretion

The compound has also been assessed for its influence on insulin secretion. Bioluminescent assays indicated that this compound could modulate insulin release from pancreatic beta cells, further supporting its role in glucose homeostasis .

Case Studies

Several clinical observations highlight the therapeutic potential of this compound:

- Peptic Ulcer Treatment : In a cohort of patients with peptic ulcers, this compound demonstrated significant efficacy in reducing symptoms and promoting healing when used as an adjunct therapy .

- Management of Hypermotility : Clinical reports noted that patients receiving this compound experienced reduced hypermotility and hypersecretion without the common side effects associated with other anticholinergics, such as dry mouth or blurred vision .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other common anticholinergic agents:

| Activity | This compound | Atropine | Scopolamine |

|---|---|---|---|

| Anticholinergic Effect | High | High | Moderate |

| CNS Penetration | Moderate | High | High |

| Gastric Acid Secretion | Decreased | Decreased | Decreased |

| Side Effects | Fewer | Common (dry mouth) | Common (sedation) |

Properties

IUPAC Name |

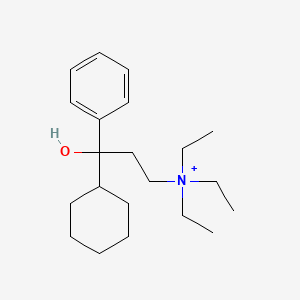

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36NO/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRHVSBSZMAEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-99-5 (iodide), 4310-35-4 (chloride) | |

| Record name | Tridihexethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048553 | |

| Record name | Tridihexethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridihexethyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-05 g/L | |

| Record name | Tridihexethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridihexethyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tridihexethyl binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Tridihexethyl inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach. | |

| Record name | Tridihexethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60-49-1 | |

| Record name | Tridihexethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridihexethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridihexethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridihexethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDIHEXETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE50A367X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridihexethyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.5 °C | |

| Record name | Tridihexethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridihexethyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.